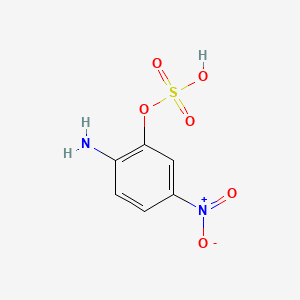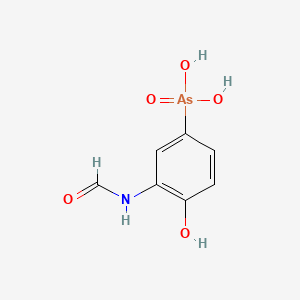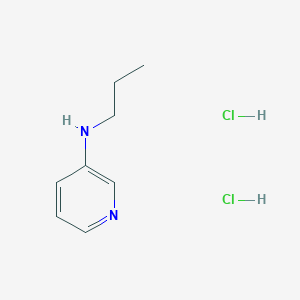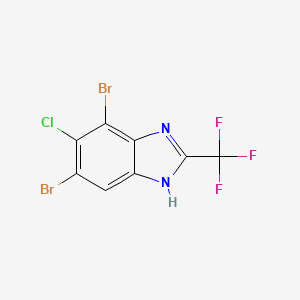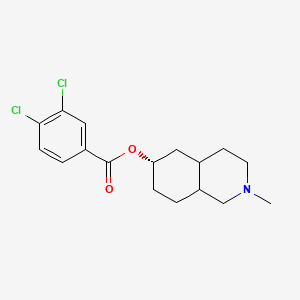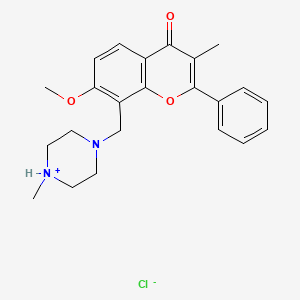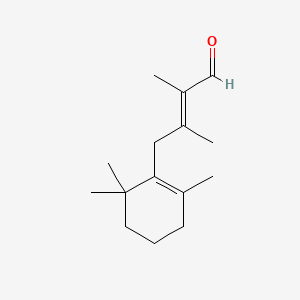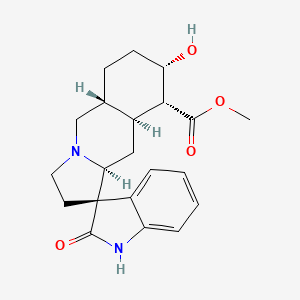
Yohimbine oxindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yohimbine oxindole is a compound derived from the alkaloid yohimbine, which is found in the bark of the Pausinystalia johimbe tree Yohimbine is known for its pharmacological properties, particularly as an alpha-2 adrenergic receptor antagonist
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of yohimbine oxindole typically involves the modification of the yohimbine molecule. One common method is the Fischer indole synthesis, which involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride under reflux conditions in methanesulfonic acid. This reaction yields a tricyclic indole, which can be further modified to produce this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would likely be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalysts.
Chemical Reactions Analysis
Types of Reactions: Yohimbine oxindole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the oxindole ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide in the presence of light or heat.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives with additional functional groups, while reduction can produce reduced forms of the oxindole ring.
Scientific Research Applications
Yohimbine oxindole has a wide range of applications in scientific research:
Mechanism of Action
Yohimbine oxindole exerts its effects primarily through its action on alpha-2 adrenergic receptors. By blocking these receptors, it increases the release of norepinephrine and enhances sympathetic nervous system activity. This mechanism is responsible for its effects on blood vessels, mood, and sexual function . Additionally, this compound may interact with other molecular targets, contributing to its diverse pharmacological profile.
Comparison with Similar Compounds
Spiroindole: Another class of compounds with a spirocyclic structure fused to an indole ring, known for their biological activity.
Oxindole: A related compound with a similar core structure, often used in the synthesis of pharmaceuticals.
Rauwolscine: An indole alkaloid similar to yohimbine, with comparable pharmacological properties.
Uniqueness: Yohimbine oxindole is unique due to its specific modifications of the yohimbine molecule, which confer distinct pharmacological properties. Its ability to interact with alpha-2 adrenergic receptors and other molecular targets makes it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
5074-58-8 |
|---|---|
Molecular Formula |
C21H26N2O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl (3S,5'aR,8'S,9'R,9'aS,10'aS)-8'-hydroxy-2-oxospiro[1H-indole-3,1'-3,5,5a,6,7,8,9,9a,10,10a-decahydro-2H-pyrrolo[1,2-b]isoquinoline]-9'-carboxylate |
InChI |
InChI=1S/C21H26N2O4/c1-27-19(25)18-13-10-17-21(14-4-2-3-5-15(14)22-20(21)26)8-9-23(17)11-12(13)6-7-16(18)24/h2-5,12-13,16-18,24H,6-11H2,1H3,(H,22,26)/t12-,13-,16-,17-,18+,21-/m0/s1 |
InChI Key |
BBKUFJBVLNBUIG-RENMCCNSSA-N |
Isomeric SMILES |
COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3[C@]4(CCN3C2)C5=CC=CC=C5NC4=O)O |
Canonical SMILES |
COC(=O)C1C(CCC2C1CC3C4(CCN3C2)C5=CC=CC=C5NC4=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


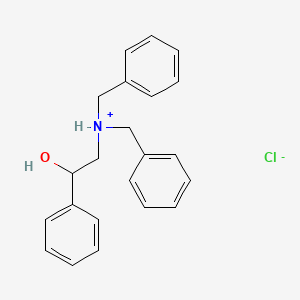
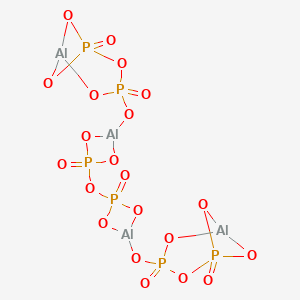
![Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]-](/img/structure/B13764998.png)

![N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide](/img/structure/B13765000.png)
